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Introduction to FGFR2 Biology & Oncogenic Signaling

The Fibroblast Growth Factor Receptor 2 (FGFR?2) is a transmembrane receptor tyrosine kinase encoded
on chromosome 10g26 that plays crucial roles in regulating cell proliferation, differentiation, migration, and
angiogenesis. In normal physiology, FGFR2 activation occurs through tightly regulated binding of FGF
ligands, leading to transient receptor dimerization and phosphorylation. However, in cancer, genomic
alterations to FGFR2 result in constitutive ligand-independent activation of downstream signaling
pathways, driving oncogenesis through multiple mechanisms. The FGFR2 gene contains over 25 isoforms
generated through alternative splicing, which adds complexity to its regulation and function in different

tissue types [1].

The primary alteration types observed in FGFR2 include fusions, amplifications, and point mutations, each
with distinct structural and functional consequences. FGFR2 fusions result from chromosomal
rearrangements that typically preserve the kinase domain while replacing the N-terminal extracellular
domain with partner genes, leading to ligand-independent dimerization and constitutive activation. More
than 150 fusion partners have been identified in cholangiocarcinoma, with BICC1 being the most common,
followed by TACC2, CTNNA3, and KIAA1217 [1] [2]. FGFR2 amplifications cause protein

overexpression through increased gene copy number, while activating mutations (such as S252W, N549K,

© 2026 Smolecule. All rights reserved. 1/14 Tech Support


https://www.smolecule.com/products/s547998?utm_src=pdf-body
https://www.smolecule.com/products/s547998?utm_src=pdf-interest
https://biomarker.onclive.com/gi-cancer/biliary-tract-cancer/biomarkers/fgfr2-fusions
https://biomarker.onclive.com/gi-cancer/biliary-tract-cancer/biomarkers/fgfr2-fusions
https://www.mdpi.com/1422-0067/26/21/10777
https://www.smolecule.com/products/s547998?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

and C382R) typically affect residues in the extracellular or kinase domains, enhancing receptor dimerization

or catalytic activity [3] [2].

The downstream signaling pathways activated by aberrant FGFR2 include MAPK, PI3K/AKT, STAT, and
PLC/PKC, which collectively promote cell survival, proliferation, and metabolic reprogramming. This
constitutive signaling creates oncogene addiction in tumor cells, making them particularly vulnerable to
FGFR2 inhibition. Research has demonstrated that FGFR2 alterations occur with varying frequencies across
different malignancies, with highest incidence in intrahepatic cholangiocarcinoma (10-20%), followed by
breast cancer, gastric/esophageal cancer, and endometrial cancer [1] [2]. This tissue-specific distribution of

alteration types has important implications for patient selection and diagnostic testing strategies.

Derazantinib Profile & Clinical Evidence

Drug Characteristics & Mechanism of Action

Derazantinib is an investigational, orally bioavailable small molecule inhibitor with potent activity against
FGFR1, FGFR2, and FGFR3 kinases. The compound functions as a competitive ATP antagonist that binds
to the kinase domain of FGFR receptors, preventing phosphorylation and subsequent activation of
downstream signaling pathways. Preclinical studies have demonstrated that derazantinib effectively
suppresses proliferation in cancer cell lines harboring FGFR genetic alterations, including fusions,
amplifications, and mutations [4]. The drug's selectivity profile contributes to its therapeutic window, though

it maintains activity against some non-FGFR kinases, which may influence both efficacy and toxicity.

Derazantinib's pharmacological properties include favorable oral bioavailability and sustained target
engagement, allowing for once-daily dosing at 300 mg. The drug exhibits concentration-dependent
inhibition of FGFR2 autophosphorylation and downstream signaling, with preclinical models showing
tumor regression in FGFR2-driven xenografts. Unlike some selective FGFR inhibitors that induce
characteristic hyperphosphatemia due to FGFR1 inhibition, derazantinib's toxicity profile appears
somewhat distinct, though common class effects including fatigue, gastrointestinal disturbances, and

elevated liver enzymes may still occur [4].

Clinical Efficacy Evidence
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The FIDES-01 study (NCT03230318) is an ongoing phase 2 trial evaluating derazantinib in patients with
inoperable or advanced intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 alterations. This trial
features two separate cohorts: Cohort 1 for patients with FGFR2 fusions and Cohort 2 for those with FGFR2
mutations or amplifications. In a preplanned interim analysis of Cohort 2, derazantinib demonstrated

significant antitumor activity, meeting the prespecified threshold to proceed to full enrollment [4].

Table 1: Clinical Efficacy of Derazantinib in FIDES-01 Study (Cohort 2)

Efficacy Parameter Results (Interim Analysis)

Number of Evaluable Patients 14

Primary Endpoint Met Yes (=8 patients with PFS =3 months)
Disease Control Rate (DCR) 79%

Best Response 1 confirmed CR, 1 unconfirmed PR, 9 SD
Median PFS Not reached at interim analysis
Treatment Schedule 300 mg orally once daily

The interim analysis demonstrated that derazantinib achieved clinical benefit across different FGFR2
alteration types, including mutations and amplifications, which have historically shown limited response to
other FGFR inhibitors. This suggests derazantinib may have a broader potential application in iCCA
patients with diverse FGFR2 genetic aberrations compared to more selective FGFR inhibitors [4]. The
similar efficacy observed between Cohort 2 (mutations/amplifications) and Cohort 1 (fusions) supports the

biological rationale for targeting various FGFR2 alteration types with this agent.

The safety profile observed in Cohort 2 was consistent with earlier findings in Cohort 1, with no new
safety signals identified. This suggests that the tolerability of derazantinib is not significantly influenced by
the type of FGFR2 alteration being targeted. The most common adverse events were manageable with
supportive care and dose modifications when necessary, supporting the feasibility of long-term treatment

administration [4].
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FGFR2 Testing Methodologies & Technical
Considerations

Comparison of Detection Platforms

Comprehensive molecular profiling is essential for identifying patients with FGFR2 alterations who may

benefit from derazantinib treatment. Multiple testing platforms are available, each with distinct strengths

and limitations for detecting different types of FGFR2 abnormalities.

Table 2: FGFR2 Alteration Detection Platforms

Alterations L Tumor Tissue Key Key
Methodology Sensitivity ) T
Detected Requirements Advantages Limitations
NGS (DNA- Fusions, High FFPE tissue Comprehensive  May miss some
based) rearrangements, (>99% for (10-20 detection of all fusions with
mutations, fusions) unstained alteration types; large intronic
amplifications slides) identifies novel regions;
fusion partners requires high
DNA quality
NGS (RNA- Fusions, High FFPE tissue Confirms Limited to
based) rearrangements, (>99% for (5-10 functional expressed
overexpression expressed unstained transcription; alterations;
fusions) slides) higher RNA
sensitivity for degradation
known fusions concerns
FISH (Break- Fusions, Moderate- FFPE tissue Established Does not
apart) rearrangements  High (3-5 unstained  methodology; identify fusion
(>95%) slides) independent of  partner; limited
fusion partner to structural
rearrangements
Liquid Fusions, Lower than  Blood sample Non-invasive; Lower
Biopsy mutations, tissue (10-20 mL) enables serial sensitivity for
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Alterations . Tumor Tissue Key Key
Methodology Sensitivity ) ST
Detected Requirements Advantages Limitations
(cfDNA) amplifications (varies by monitoring fusions; may
platform) miss alterations

in low-shedding
tumors

Next-generation sequencing (NGS) represents the preferred methodology for comprehensive FGFR2
alteration detection, as recommended by NCCN guidelines for patients with unresectable or metastatic
biliary tract cancers [1]. Both DNA-based and RNA-based NGS approaches provide complementary
information, with RNA sequencing particularly valuable for confirming functional fusion transcripts. The
FoundationOne CDx assay represents an FDA-approved companion diagnostic for pemigatinib that detects

FGFR?2 fusions and rearrangements, establishing a regulatory precedent for FGFR2 testing standards [5] [6].

Break-apart fluorescence in situ hybridization (FISH) serves as an alternative method for detecting
FGFR?2 rearrangements, particularly in settings where NGS is unavailable. This technique uses fluorescent
probes that bind to regions upstream and downstream of the FGFR2 breakpoint region, with separation of
signals indicating structural rearrangement. While FISH has high specificity, it cannot identify the specific
fusion partner, which may have clinical implications in some contexts [1]. For amplification detection,
FISH or NGS methods are appropriate, while point mutations are most reliably identified through NGS

platforms.

Tissue versus Liquid Biopsy Approaches

The choice between tissue-based and liquid biopsy approaches for FGFR2 testing involves careful
consideration of clinical context and technical factors. Tissue-based testing remains the gold standard for
initial diagnosis and biomarker assessment, providing the highest sensitivity for fusion detection and
enabling simultaneous histopathological evaluation. However, liquid biopsy using circulating tumor DNA

(ctDNA) offers a less invasive alternative that may be valuable when tissue is insufficient or unavailable [1].

Emerging evidence suggests that serial liquid biopsy monitoring during FGFR inhibitor therapy can
provide dynamic assessment of treatment response and emerging resistance mechanisms. Research has

demonstrated that FGFR2 fusion variant allele fraction (VAF) in plasma correlates with treatment response,
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with decreasing VAF observed during clinical benefit and rising VAF preceding radiographic progression [7].
Additionally, liquid biopsy can detect acquired resistance mutations (such as FGFR2 N550H/K and V565I)

that develop under selective pressure of FGFR inhibition, potentially guiding subsequent therapy decisions

[7].
Experimental Protocols & Detailed Methodologies

Next-Generation Sequencing (NGS) Workflow

The following protocol outlines comprehensive FGFR2 alteration detection using NGS:

Sample Preparation:

e Obtain FFPE tissue sections (10-15 unstained slides at 4-5um thickness) with associated H&E-
stained slide for tumor content assessment.

e Ensure tumor content exceeds 20% and necrosis comprises less than 30% of the sample.

e Macrodissect tumor-rich areas if necessary to enrich malignant cell content.

e Extract DNA using validated kits (e.g., QlAamp DNA FFPE Tissue Kit) with quantification by
fluorometry (Qubit dSDNA HS Assay).

e Assess DNA quality via fragment analyzer; DV200 > 30% is generally acceptable.

Library Preparation:

e Fragment DNA to target size of 150-200bp using Covaris ultrasonication.

e Perform end repair, A-tailing, and adapter ligation using commercially available library preparation
kits.

e Utilize hybridization-based capture with baits covering full coding regions of FGFR1-4, known fusion
partners (BICC1, TACC2, etc.), and cancer-relevant genes.

e Amplify captured libraries with limited-cycle PCR (typically 10-12 cycles).

Sequencing & Analysis:

e Sequence on lllumina platforms (NovaSeq 6000) to achieve minimum 150x average coverage with
>100x coverage for >95% of targets.

e Align sequences to reference genome (GRCh38) using optimized aligners (BWA-MEM, STAR).

e Detect fusions using specialized algorithms (FusionCatcher, STAR-Fusion, Arriba) with manual review
of discordant reads and split reads spanning breakpoints.
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e Call single nucleotide variants and indels using mutational callers (MuTect2, VarScan2) with
annotation via ANNOVAR.
¢ Determine amplifications from normalized read depth ratios compared to ploidy-matched controls.

Quality Control:

¢ Include positive control samples with known FGFR2 fusions (e.g., FGFR2-BICC1) and negative
controls.

¢ Require minimum unique molecular coverage of 100x across FGFR2 exons.

e Establish threshold of =5 supporting reads for fusion calling with spanning reads across breakpoints.
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Fluorescence In Situ Hybridization (FISH) Protocol

For detection of FGFR2 rearrangements using break-apart FISH:

Probe Preparation:

e Use commercially available FGFR2 break-apart FISH probes with 5' SpectrumGreen and 3'
SpectrumRed labels.

¢ Pre-warm probes to room temperature and protect from light.

e Prepare 10uL probe mixture per sample according to manufacturer's instructions.

Sample Pretreatment:

e Cut FFPE sections at 4-5um thickness onto charged slides.

e Bake slides at 56°C for 30-60 minutes to ensure adhesion.

e Deparaffinize in xylene (3 changes, 10 minutes each) and hydrate through ethanol series (100%,
85%, 70%).

e Perform antigen retrieval using pre-warmed citrate buffer (80°C, 30 minutes).

¢ Digest with pepsin solution (0.5mg/mL in 0.1N HCI) at 37°C for 10-30 minutes.

e Dehydrate through ethanol series (70%, 85%, 100%) and air dry.

Hybridization:

e Apply probe mixture to target area and cover with glass coverslip.
e Seal edges with rubber cement to prevent evaporation.
e Denature at 85°C for 5 minutes and hybridize at 37°C in humidified chamber for 16-20 hours.

Post-Hybridization Washes:

¢ Remove coverslips and wash in 2x SSC/0.3% NP-40 at 75°C for 5 minutes.
e Counterstain with DAPI (125ng/mL in antifade solution).
e Apply coverslip and seal with nail polish.

Microscopy & Interpretation:

e Score using fluorescence microscope with appropriate filters (DAPI, FITC, Texas Red).
e Count at least 50 non-overlapping tumor cell nuclei with clear signals.
¢ Normal pattern: Tightly adjacent or overlapping green/red signals (yellow).
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¢ Rearrangement pattern: Separation of green and red signals (>2 signal diameters).
¢ Positive result: >15% of tumor cells show split signals.

Clinical Implementation & Patient Selection

Indications for Testing & Patient Selection

Molecular testing for FGFR?2 alterations should be integrated into standard diagnostic workflows for specific
patient populations. Based on current evidence and guidelines, the following indications warrant FGFR2

testing;:

¢ All patients with unresectable or metastatic intrahepatic cholangiocarcinoma at diagnosis, as
FGFR2 fusions occur in 10-20% of these cases [1].

¢ Patients with extrahepatic cholangiocarcinoma may also be considered for testing, though the
incidence is lower than in intrahepatic variants.

¢ Patients with advanced solid tumors that have progressed on standard therapies, particularly
those with histologies associated with FGFR2 alterations (e.g., breast, gastric, endometrial cancers)

[2].
e Cases where tissue availability is limited may benefit from liquid biopsy approaches, with
confirmation by tissue testing when possible.

The FIDES-01 trial specifically enrolled patients with inoperable or advanced intrahepatic
cholangiocarcinoma harboring FGFR2 fusions (Cohort 1) or FGFR2 mutations/amplifications (Cohort 2),
demonstrating clinical efficacy across these alteration types [4]. This supports the rationale for
comprehensive FGFR2 testing beyond just fusions when considering derazantinib therapy. Current
evidence suggests that FGFR2 fusions show the highest response rates to FGFR inhibition, with

amplifications and specific activating mutations also demonstrating clinical benefit.

Testing Algorithm & Clinical Decision Pathway

Implementing a systematic approach to FGFR2 testing ensures optimal patient identification and treatment

selection.
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Resistance Monitoring & Management

Understanding and monitoring resistance mechanisms is crucial for optimizing derazantinib therapy. Both

primary and acquired resistance have been observed with FGFR inhibitors:

Primary Resistance Mechanisms:

e Co-occurring genomic alterations in parallel signaling pathways (e.g., KRAS, TP53)
e Tumor heterogeneity with FGFR2-negative subclones
¢ Inadequate drug exposure due to pharmacological factors

Acquired Resistance Mechanisms:

e Gatekeeper mutations in the FGFR2 kinase domain (e.g., N550, V565) that interfere with drug
binding [7]

¢ Activation of bypass signaling pathways (e.g., EGFR-dependent pathways) that diminish
dependence on FGFR signaling [8]

¢ Polyclonal resistance emerging from multiple subclones with different resistance mechanisms

© 2026 Smolecule. All rights reserved. 11/14 Tech Support


https://www.smolecule.com/products/s547998?utm_src=pdf-body-img
https://www.smolecule.com/products/s547998?utm_src=pdf-body
https://www.nature.com/articles/s41698-024-00683-x
https://pmc.ncbi.nlm.nih.gov/articles/PMC12432943/
https://www.smolecule.com/products/s547998?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Monitoring Strategies:

¢ Radiographic assessment every 8-12 weeks using RECIST 1.1 criteria

e Serial liquid biopsy monitoring of FGFR2 fusion VAF and emerging resistance mutations [7]

e CA19-9 monitoring in conjunction with other biomarkers (though limited specificity)

e Ophthalmologic examinations to monitor for class-effect toxicities (retinal pigment epithelial
detachment)

Emerging strategies to overcome resistance include irreversible FGFR inhibitors (e.g., futibatinib) that
may circumvent gatekeeper mutations, and combination therapies targeting parallel pathways (e.g., EGFR
inhibition) to prevent bypass signaling activation [8]. Clinical trials exploring these approaches are underway

and may inform subsequent therapy choices after derazantinib progression.

Conclusion

The development of derazantinib represents significant progress in precision medicine for patients with
FGFR2-altered cancers, particularly intrahepatic cholangiocarcinoma. The FIDES-01 trial demonstrates that
derazantinib has activity across multiple FGFR2 alteration types, including fusions, mutations, and

amplifications, potentially expanding the treatable patient population beyond those with only FGFR2 fusions
[4].

Successful implementation requires robust molecular testing using comprehensive NGS platforms that can
detect all FGFR?2 alteration types with high sensitivity. While tissue-based testing remains the gold standard,
liquid biopsy approaches offer promising opportunities for serial monitoring of treatment response and
emerging resistance. The clinical testing algorithm should prioritize patients with intrahepatic

cholangiocarcinoma but also consider testing other solid tumors with FGFR2 alteration prevalence.

Future directions include optimizing combination therapies to enhance efficacy and delay resistance,
developing more selective FGFR2 inhibitors to improve therapeutic index, and validating biomarkers to
predict response and resistance. The novel clinical trial design discussed by Dr. Roychowdhury, enabling
participation through local oncologists without requiring travel to central sites, may accelerate enrollment in

rare molecular subsets and serve as a model for future precision oncology trials [9].

As the field advances, continued collaboration between researchers, clinicians, and diagnostic professionals

will be essential to fully realize the potential of targeted therapies like derazantinib for patients with
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FGFR2-altered cancers.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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